molecular formula C19H17NO2S B2612629 (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide CAS No. 2097939-37-0

(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide

Cat. No.: B2612629
CAS No.: 2097939-37-0
M. Wt: 323.41
InChI Key: XBHMGXKJMFPFDC-CMDGGOBGSA-N
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Description

The compound (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide features a conjugated enamide backbone with a phenyl group at the α-position and a hybrid heterocyclic substituent (furan-2-yl and thiophen-3-yl) on the ethylamine moiety.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-19(9-8-15-5-2-1-3-6-15)20-13-17(16-10-12-23-14-16)18-7-4-11-22-18/h1-12,14,17H,13H2,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHMGXKJMFPFDC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-2-yl and thiophen-3-yl derivative with a phenylprop-2-enamide precursor. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Its mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Anticancer Properties

  • Mechanism of Action :
    • The compound has been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors. This dual action leads to increased DNA damage and fragmentation in treated cells, enhancing its efficacy against cancerous cells .
  • In Vitro Studies :
    • Studies have evaluated the anticancer activity against various human cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The following table summarizes the findings:
Cell LineIC50 (µg/ml)Reference Compound (Doxorubicin)Doxorubicin IC50 (µg/ml)
A54927.7Doxorubicin28.3
HepG226.6Doxorubicin21.6
  • The compound demonstrated comparable or superior activity against these cell lines compared to doxorubicin, a standard chemotherapy drug .
  • Specific Case Studies :
    • Lung Cancer Cells : A study focused on lung cancer cells treated with this compound showed significant alterations in gene expression related to apoptosis, indicating activation of apoptotic pathways .
    • Liver Cancer Cells : In liver cancer models, the compound exhibited a marked reduction in DNA damage compared to untreated controls, suggesting a protective effect on normal cells while effectively targeting cancerous ones .

Additional Applications

Beyond its anticancer properties, (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide may also possess other therapeutic potentials due to its unique chemical structure.

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of compounds containing furan and thiophene rings exhibit antimicrobial properties. Further research is required to establish the efficacy of this specific compound against various pathogens.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory effects, which could be explored further for potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₉H₁₈N₂O₂S* ~338.42 Furan-2-yl, thiophen-3-yl, phenylpropenamide Hypothesized moderate lipophilicity
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide C₁₂H₁₅NO₂ 205.25 Hydroxypropyl, phenylpropenamide 79% yield via N-acylation; confirmed by NMR, HPLC
N-[2-(1H-Indol-3-yl)ethyl]-3-phenylprop-2-enamide C₁₉H₁₈N₂O 298.36 Indole-3-yl, phenylpropenamide Lower solubility due to hydrophobic indole
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide C₂₃H₁₉N₃O₅ 417.41 Cyano, ethoxyphenyl, nitro-furan High dipole moment (nitro/cyano groups)
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide C₁₉H₁₈BrN₂O₂ 409.27 Bromophenyl, cyano, diethylamide Enhanced lipophilicity (ClogP ~3.5)
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 390.88 Chloro-fluorobenzyloxy, dimethylaminopropyl High molar mass; potential CNS activity

*Estimated based on structural analysis.

Key Observations:
  • Lipophilicity: The target compound’s furan and thiophene rings likely confer moderate lipophilicity (estimated logP ~2.5–3.0), intermediate between the polar hydroxypropyl derivative (logP ~1.5) and the highly lipophilic bromophenyl-cyano analog (logP ~3.5) .
  • Solubility : The indole-containing analog exhibits lower aqueous solubility due to its hydrophobic indole group, whereas the target compound’s heterocycles (furan/thiophene) may enhance solubility in polar aprotic solvents.
  • Electronic Effects: Cyano and nitro substituents (e.g., ) introduce strong electron-withdrawing effects, altering reactivity and dipole moments compared to the target compound’s electron-rich heterocycles.

Biological Activity

The compound (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide , with CAS number 2097939-60-9, is a member of the cinnamamide family, known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC17_{17}H15_{15}N O2_{2}S2_{2}
Molecular Weight329.4 g/mol
StructureChemical Structure

The biological activity of (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide is primarily attributed to its interaction with various molecular targets. Compounds containing furan and thiophene rings often exhibit biological activity through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with target biomolecules.

Target Pathways

  • Anticonvulsant Activity : Similar cinnamamide derivatives have shown efficacy in models of epilepsy, suggesting potential for (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide in seizure management .
  • Cytotoxicity : Preliminary studies indicate that related compounds exhibit low cytotoxicity in hepatic cell lines at concentrations up to 100 µM, indicating a favorable safety profile .

Anticonvulsant Properties

Recent research has highlighted the anticonvulsant potential of cinnamamide derivatives. For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated significant anticonvulsant effects in various animal models:

ModelED50 (mg/kg)
Frings audiogenic seizure model13.21 (i.p.)
Maximal electroshock test44.46 (mice i.p.)
6-Hz psychomotor seizure model71.55 (mice i.p.)

These findings suggest that (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide may share similar properties due to structural similarities .

Safety Profile

Cytotoxicity assessments in HepG2 and H9c2 cell lines revealed that related compounds were safe at concentrations up to 100 µM, indicating a potential for therapeutic use without significant toxicity risks .

Case Studies and Research Findings

  • Epilepsy Treatment : A study focused on the anticonvulsant properties of related cinnamamide derivatives demonstrated their effectiveness across multiple seizure models, showing promise for future clinical applications in epilepsy treatment .
  • Structure Activity Relationship (SAR) : Investigations into the SAR of cinnamamide derivatives revealed that modifications to the phenyl ring and the olefin linker significantly influence biological activity, underscoring the importance of structural optimization in drug design .

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